molecular formula C17H14N2O6 B13141260 1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone CAS No. 68808-55-9

1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone

Cat. No.: B13141260
CAS No.: 68808-55-9
M. Wt: 342.30 g/mol
InChI Key: QUGVPYUFTHJBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes hydroxyl, amino, and nitro functional groups attached to the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone typically involves multiple steps:

    Amination: The amino group is introduced via a substitution reaction, where an appropriate amine (such as isopropylamine) reacts with the nitroanthraquinone intermediate.

    Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.

Major Products

    Oxidation: Formation of anthraquinone derivatives with additional carbonyl groups.

    Reduction: Formation of aminoanthraquinone derivatives.

    Substitution: Formation of substituted anthraquinone derivatives with diverse functional groups.

Scientific Research Applications

1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to inhibition or activation of biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar structure but with different positions of hydroxyl and nitro groups.

    1,5-Diaminoanthraquinone: Contains amino groups instead of hydroxyl groups.

    2,5-Dihydroxy-1,4-benzenediacetic acid: Different core structure but similar functional groups.

Uniqueness

1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone is unique due to its specific combination of hydroxyl, amino, and nitro groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

68808-55-9

Molecular Formula

C17H14N2O6

Molecular Weight

342.30 g/mol

IUPAC Name

1,5-dihydroxy-4-nitro-8-(propan-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H14N2O6/c1-7(2)18-8-3-5-10(20)14-12(8)16(22)15-11(21)6-4-9(19(24)25)13(15)17(14)23/h3-7,18,20-21H,1-2H3

InChI Key

QUGVPYUFTHJBAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.